Imidazopyrimidine

Imidazopyrimidines are a class of heterocyclic compounds characterized by the fusion of imidazole and pyrimidine rings, creating a versatile chemical structure with diverse applications. These molecules exhibit unique pharmacological properties due to their specific functional groups and ring structures, making them valuable in various fields.

In pharmaceutical research, imidazopyrimidines are often explored for their potential as anti-inflammatory agents, antiviral drugs, and immunosuppressants. The substituents on the rings can be modified to enhance selectivity and potency, allowing for targeted drug design against specific diseases or pathogen targets.

Additionally, these compounds have shown promise in agricultural chemistry as broad-spectrum fungicides due to their ability to disrupt fungal cell membranes and inhibit enzyme activities critical for pathogen survival. Their synthesis is well-documented in the literature, with a variety of synthetic methods available depending on desired substituents and structural modifications.

Overall, imidazopyrimidines represent a promising class of molecules with applications spanning medicine and agriculture, driven by their complex yet flexible molecular architecture.

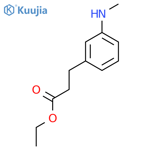

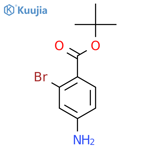

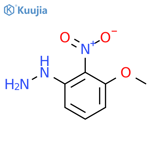

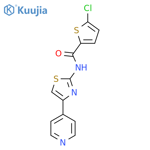

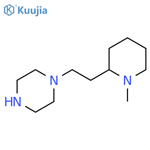

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

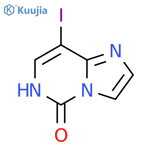

|

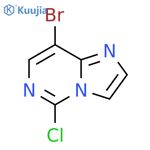

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine | 2095237-01-5 | C6H3BrClN3 |

|

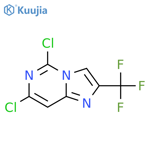

5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine | 1059191-46-6 | C7H2Cl2F3N3 |

|

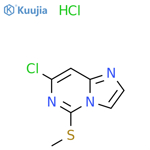

7-chloro-5-(methylsulfanyl)imidazo1,2-cpyrimidine hydrochloride | 1339891-11-0 | C7H7Cl2N3S |

|

8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one | 1639927-31-3 | C6H4IN3O |

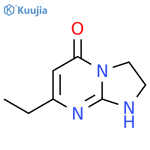

|

7-ethyl-1H,2H,3H,5H-imidazolidino1,2-apyrimidin-5-one | 1566435-84-4 | C8H11N3O |

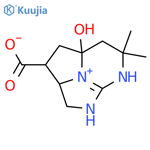

|

Plantadeprate A | 1820862-65-4 | C11H17N3O3 |

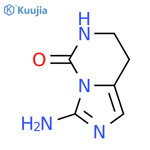

|

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one; 3-Amino | 1266347-85-6 | C6H8N4O |

Verwandte Literatur

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

Empfohlene Lieferanten

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte